[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate
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Overview
Description
The compound [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, methoxy groups, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core tetracenyl structure, followed by the introduction of the trihydroxy and methoxy groups. The final steps involve the formation of the carbamate moiety and the attachment of the N-methyl-N-[2-(methylamino)ethyl] group.
Core Structure Formation: The tetracenyl core is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced through selective oxidation and methylation reactions. Common reagents include hydrogen peroxide for oxidation and methyl iodide for methylation.
Carbamate Formation: The carbamate moiety is formed through the reaction of an amine with a chloroformate or isocyanate under mild conditions.
Final Assembly: The final step involves the coupling of the N-methyl-N-[2-(methylamino)ethyl] group to the core structure, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate
- This compound
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C37H45N3O14 |
---|---|
Molecular Weight |
755.8 g/mol |
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C37H45N3O14/c1-17-33-20(40-11-12-50-35(49-5)34(40)54-33)13-24(52-17)53-22-15-37(47,23(41)16-51-36(46)39(3)10-9-38-2)14-19-26(22)32(45)28-27(30(19)43)29(42)18-7-6-8-21(48-4)25(18)31(28)44/h6-8,17,20,22,24,33-35,38,43,45,47H,9-16H2,1-5H3/t17-,20-,22-,24-,33+,34+,35-,37-/m0/s1 |
InChI Key |
XGQVZTMSFDNDRX-KCNAVCIPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCO[C@@H]([C@H]7O2)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCOC(C7O2)OC |
Origin of Product |
United States |
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